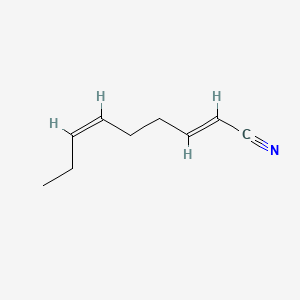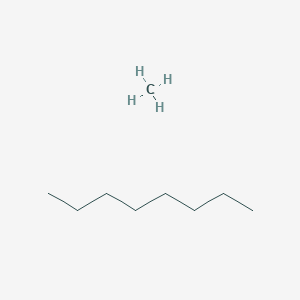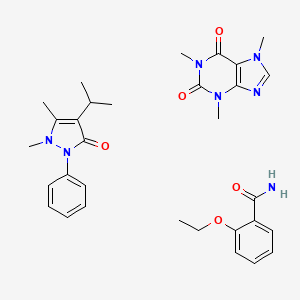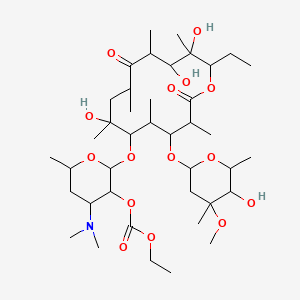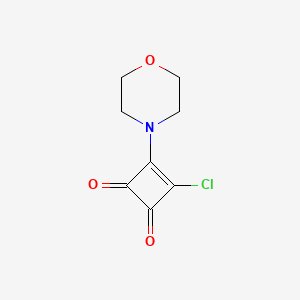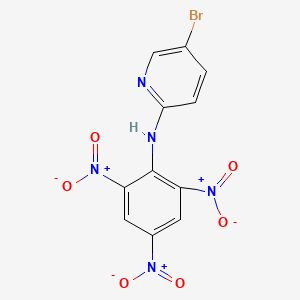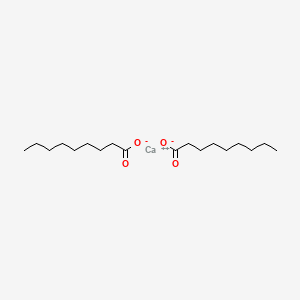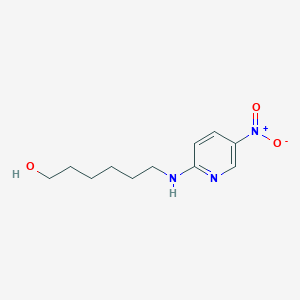
(1,1'-Biphenyl)-4,4'-disulfonamide, N,N'-bis(phenylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis-(phenylsulfonyl)biphenyl-4,4’-disulfonamide is an organic compound with the molecular formula C24H20N2O8S4 It is known for its unique structure, which includes two phenylsulfonyl groups attached to a biphenyl core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis-(phenylsulfonyl)biphenyl-4,4’-disulfonamide typically involves the reaction of biphenyl-4,4’-disulfonyl chloride with aniline in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Biphenyl-4,4’-disulfonyl chloride and aniline.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The biphenyl-4,4’-disulfonyl chloride is added to a solution of aniline and the base in the solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is isolated by filtration, washed with a suitable solvent, and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis-(phenylsulfonyl)biphenyl-4,4’-disulfonamide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with additional steps for purification and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis-(phenylsulfonyl)biphenyl-4,4’-disulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The phenylsulfonyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The sulfonamide groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of new sulfonamide derivatives, while oxidation and reduction can result in changes to the sulfonyl groups or the biphenyl core.
Applications De Recherche Scientifique
N,N’-Bis-(phenylsulfonyl)biphenyl-4,4’-disulfonamide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N,N’-Bis-(phenylsulfonyl)biphenyl-4,4’-disulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide groups can form hydrogen bonds with biological molecules, affecting their function. The biphenyl core provides structural stability and can interact with hydrophobic regions of proteins or other biomolecules. These interactions can modulate the activity of enzymes, receptors, or other cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis-(phenylsulfonyl)benzene-1,4-disulfonamide: Similar structure but with a benzene core instead of biphenyl.
N,N’-Bis-(phenylsulfonyl)naphthalene-2,6-disulfonamide: Contains a naphthalene core, offering different chemical properties.
N,N’-Bis-(phenylsulfonyl)anthracene-9,10-disulfonamide: Features an anthracene core, which can influence its reactivity and applications.
Uniqueness
N,N’-Bis-(phenylsulfonyl)biphenyl-4,4’-disulfonamide is unique due to its biphenyl core, which provides a rigid and planar structure. This rigidity can enhance its binding affinity to certain molecular targets and improve its stability in various chemical and biological environments. Additionally, the presence of two phenylsulfonyl groups allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
7218-46-4 |
|---|---|
Formule moléculaire |
C24H20N2O8S4 |
Poids moléculaire |
592.7 g/mol |
Nom IUPAC |
N-(benzenesulfonyl)-4-[4-(benzenesulfonylsulfamoyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C24H20N2O8S4/c27-35(28,21-7-3-1-4-8-21)25-37(31,32)23-15-11-19(12-16-23)20-13-17-24(18-14-20)38(33,34)26-36(29,30)22-9-5-2-6-10-22/h1-18,25-26H |
Clé InChI |
IISDMBNJXWPOIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)NS(=O)(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


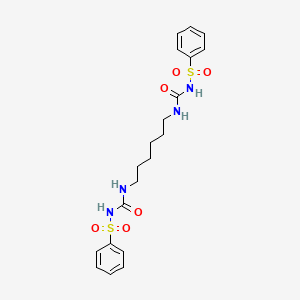
![sodium;[18-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-18-oxooctadecan-9-yl] sulfate](/img/structure/B13772482.png)


